2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride
CAS No.: 1423031-69-9
Cat. No.: VC2963830
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423031-69-9 |
|---|---|
| Molecular Formula | C10H16Cl2N2O |
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | 1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H |
| Standard InChI Key | JEUOMKJHDVGTIO-UHFFFAOYSA-N |
| SMILES | CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl |
| Canonical SMILES | CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl |
Introduction
Chemical Structure and Properties
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is characterized by its distinctive molecular structure containing a pyridine ring with specific functional group substitutions. The compound features a 3-chloropyridine ring connected to a 2-methylbutane-2-amine group via an ether linkage, with the amine group forming a salt with hydrochloride.
Basic Properties
The hydrochloride salt form of this compound significantly enhances its solubility and stability, making it more suitable for diverse applications compared to its free base form. This property is particularly valuable in pharmaceutical research where consistent solubility profiles are essential for drug development and formulation studies.
Structural Features
The structure of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride can be broken down into several key components:
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A pyridine ring forming the core structure
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A chlorine atom at the 3-position of the pyridine ring
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An ether linkage at the 2-position connecting to a substituted alkyl chain
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A tertiary carbon bearing an amine group
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A methyl and ethyl substituent on the tertiary carbon
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A hydrochloride salt formation with the amine group
These structural elements collectively contribute to the compound's reactivity patterns and potential for interactions with biological targets.
Synthesis and Preparation
The synthesis of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride typically involves multi-step reactions starting from readily available pyridine derivatives. While the specific synthetic route can vary depending on the research objectives and available reagents, one common approach has been documented in the literature.
Alternative Synthetic Approaches
By drawing parallels with similar aminopyridine derivatives, alternative synthetic approaches might include:
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Direct alkylation of 2-hydroxy-3-chloropyridine with an appropriate haloalkane
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Catalytic coupling reactions using transition metal catalysts
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Microwave-assisted synthesis for improved reaction efficiency
These approaches would need to be specifically optimized for 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride synthesis, considering the unique structural features of this compound .
Chemical Reactivity and Reactions
The chemical reactivity of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is largely determined by its functional groups and their electronic properties.
Key Reactive Centers
The compound contains several potential sites for chemical reactions:
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The amine group, which can participate in nucleophilic substitution reactions
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The ether linkage, which can undergo cleavage under specific conditions
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The chlorine atom on the pyridine ring, which is susceptible to nucleophilic aromatic substitution
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The pyridine nitrogen, which can act as a basic center for protonation or coordination with metals
These reactive centers enable the compound to participate in various chemical transformations, making it valuable in organic synthesis applications.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride and its derivatives is crucial for optimizing its properties for specific applications.
Related Compounds and Comparative Analysis
Several compounds share structural similarities with 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride, including:
Comparing these structural analogs provides insights into how specific modifications might influence the compound's properties and potential applications.
Structure Optimization Strategies
For optimizing 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride for specific applications, several structural modification strategies could be considered:
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Variation of the alkyl chain length to tune lipophilicity
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Introduction of additional substituents on the pyridine ring
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Modification of the amine functionality (e.g., secondary vs. tertiary amine)
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Exploration of alternative salt forms
These modifications could be systematically explored to develop structure-activity relationships specific to desired applications, whether pharmaceutical, agrochemical, or in materials science .
Analytical Characterization
Proper characterization of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is essential for confirming its identity, assessing its purity, and understanding its physicochemical properties.
Crystallographic Analysis
X-ray crystallography would provide definitive structural information, including:
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Bond lengths and angles
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Molecular conformation in the solid state
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Intermolecular interactions and crystal packing arrangements
Future Research Directions
Research on 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride and related compounds represents an evolving field with several promising directions for future investigation.
Synthetic Methodology Development
Future research could focus on:
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Developing more efficient and sustainable synthetic routes
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Exploring stereoselective synthesis methods if stereoisomers are relevant
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Scaling up production for practical applications
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Applying green chemistry principles to reduce environmental impact
Biological Activity Screening
Comprehensive screening of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride for various biological activities would be valuable:
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Evaluation as a potential kinase inhibitor, given structural features common to this class
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Assessment of antimicrobial properties
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Investigation of potential applications in neurological research
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Exploration of possible agrochemical applications
Structure-Guided Design
Building on the structural knowledge of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride:
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Computational modeling to predict interactions with potential biological targets
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Design of focused libraries of derivatives with enhanced properties
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Development of structure-activity relationships specific to identified applications
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Exploration of bioisosteric replacements for key functional groups
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